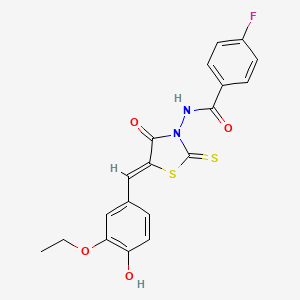

(Z)-N-(5-(3-ethoxy-4-hydroxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-4-fluorobenzamide

Descripción

This compound belongs to the thiazolidinone class, characterized by a 1,3-thiazolidin-4-one core modified with a benzylidene group at position 5 and a substituted benzamide at position 2. Its structure features a 3-ethoxy-4-hydroxybenzylidene moiety and a 4-fluorobenzamide substituent. The Z-configuration of the benzylidene double bond is critical for maintaining planar geometry, which influences biological interactions and stability .

Key structural attributes:

- Thiazolidinone core: Provides a rigid scaffold for functionalization.

- 4-fluorobenzamide: Fluorine’s electronegativity improves metabolic stability and membrane permeability.

Propiedades

IUPAC Name |

N-[(5Z)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-4-fluorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15FN2O4S2/c1-2-26-15-9-11(3-8-14(15)23)10-16-18(25)22(19(27)28-16)21-17(24)12-4-6-13(20)7-5-12/h3-10,23H,2H2,1H3,(H,21,24)/b16-10- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLKMVLQFSMMIFC-YBEGLDIGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)S2)NC(=O)C3=CC=C(C=C3)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=C(C=CC(=C1)/C=C\2/C(=O)N(C(=S)S2)NC(=O)C3=CC=C(C=C3)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15FN2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mecanismo De Acción

Target of Action

The primary target of this compound is tyrosinase , an enzyme that plays a crucial role in the production of melanin. The compound’s inhibitory effect on tyrosinase makes it a potential candidate for the development of novel tyrosinase inhibitors.

Mode of Action

The compound interacts with tyrosinase through its β-phenyl-α,β-unsaturated thiocarbonyl (PUSTC) scaffold, which acts as a core inhibitory structure. This interaction results in the inhibition of tyrosinase, thereby reducing the production of melanin.

Biochemical Pathways

The compound affects the melanogenesis pathway, which is responsible for the production of melanin. By inhibiting tyrosinase, the compound disrupts this pathway, leading to a decrease in melanin production.

Actividad Biológica

(Z)-N-(5-(3-ethoxy-4-hydroxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-4-fluorobenzamide is a complex organic compound that has garnered attention for its potential biological activities. Its unique structure, which includes a thiazolidinone core, an ethoxy group, and a hydroxybenzylidene substituent, contributes to its diverse pharmacological properties. This article provides an in-depth examination of the biological activity associated with this compound, highlighting its antimicrobial, anticancer, and anti-inflammatory effects.

Structural Overview

The compound features several notable structural components:

- Thiazolidinone Core : Known for its diverse biological activities.

- Benzylidene Group : Contributes to the compound's interaction with biological targets.

- Fluorine Substitution : The presence of a fluorine atom may enhance the compound's reactivity and bioavailability.

Antimicrobial Activity

Preliminary studies indicate that (Z)-N-(5-(3-ethoxy-4-hydroxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-4-fluorobenzamide exhibits significant antimicrobial properties. It has shown effectiveness against various bacterial strains, suggesting its potential use as an antibacterial agent. The thiazolidinone ring structure is particularly noted for its antibacterial capabilities, potentially through mechanisms that disrupt bacterial cell function.

Anti-inflammatory Effects

The compound may also exhibit anti-inflammatory properties, which are common among hydroxyl-containing compounds. These effects could be mediated through the modulation of inflammatory pathways, making it a candidate for therapeutic applications in inflammatory diseases.

Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Antimicrobial | Effective against various bacterial strains; potential as an antibacterial agent. |

| Anticancer | Potential to inhibit tumor cell proliferation; further research needed. |

| Anti-inflammatory | May modulate inflammatory pathways; beneficial in treating inflammatory diseases. |

Aplicaciones Científicas De Investigación

(Z)-N-(5-(3-ethoxy-4-hydroxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-4-fluorobenzamide is a complex organic compound with a unique thiazolidinone structure, featuring a thioxothiazolidine moiety and a fluorobenzamide group. The (Z) configuration indicates the geometric arrangement of atoms around the double bond in the benzylidene part of the molecule. The presence of ethoxy and hydroxy substituents on the aromatic ring suggests potential biological activity, making it a subject of interest in medicinal chemistry.

Potential Applications

- Antimicrobial properties The core structure includes a thiazolidinone ring, a chemical group known for its antibacterial properties.

- Anticancer activity Thiazolidinone derivatives have been reported to inhibit tumor cell proliferation.

- Anti-inflammatory effects Compounds containing hydroxyl groups can modulate inflammatory pathways.

In Silico Predictions

- In silico predictions using tools like PASS (Prediction of Activity Spectra for Substances) can provide insights into its potential biological activities based on structural similarities with known bioactive compounds.

Interaction Studies

- Interaction studies could focus on protein-ligand binding assays to identify specific protein targets, cell-based assays to assess its effects on cellular functions, and in vivo studies to evaluate its efficacy and toxicity in living organisms. These studies are crucial for understanding the safety profile and efficacy of this compound as a therapeutic agent.

Other Potential Applications

- Drug development

- Material science

- Catalysis

Comparación Con Compuestos Similares

Structural Features and Substituent Effects

Key Observations :

Benzylidene Modifications: The 3-ethoxy-4-hydroxy group in the target compound balances lipophilicity (ethoxy) and hydrogen-bonding capacity (hydroxy). The 4-hydroxy-3-methoxy analog lacks an alkyl chain, favoring solubility but limiting membrane penetration.

Benzamide Substituents: 4-fluoro (target) enhances metabolic stability compared to 2-chloro and 2-nitro . The 2-nitro group introduces strong electron-withdrawing effects, which may polarize the thiazolidinone ring, altering reactivity.

Spectral and Tautomeric Behavior

IR Spectra :

Tautomerism :

- All analogs favor the thione tautomer over the thiol form due to aromatic stabilization and substituent effects. The ethoxy group in the target may slightly destabilize the thione via electron donation, but this is offset by the electron-withdrawing fluoro substituent .

Q & A

Q. Optimization Strategies :

- Solvent choice : Polar aprotic solvents (e.g., DMF) improve reaction rates, while ethanol balances cost and efficiency .

- Temperature : Reflux conditions (~80–100°C) enhance yield but require strict monitoring via TLC .

- Catalysts : Piperidine or acetic acid accelerates benzylidene formation, reducing side products .

Q. Table 1: Solvent Optimization for Amidation Step (Adapted from )

| Solvent | Yield (%) | Purity (%) |

|---|---|---|

| Ethanol | 75 | 92 |

| DMF | 88 | 85 |

| THF | 68 | 90 |

Which spectroscopic techniques are critical for characterizing this compound, and how are they applied?

Q. Basic

- 1H/13C NMR : Identify protons on the benzylidene (δ 7.2–7.8 ppm) and thioxothiazolidinone (δ 4.0–4.5 ppm for CH2 groups) .

- IR Spectroscopy : Confirm C=O (1680–1720 cm⁻¹) and C=S (1240–1280 cm⁻¹) stretches .

- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+) with <2 ppm error .

Advanced Tip : Use HSQC NMR to resolve overlapping signals in aromatic regions, particularly for distinguishing ethoxy and hydroxy substituents .

How can researchers resolve contradictions in reported biological activity data (e.g., IC50 variability)?

Q. Advanced

- Assay Standardization : Include positive controls (e.g., doxorubicin for anticancer assays) and normalize cell viability protocols .

- Orthogonal Assays : Validate enzyme inhibition (e.g., kinase assays) with cell-based models (e.g., apoptosis markers) .

- Meta-Analysis : Compare data across studies using standardized metrics (e.g., ΔlogIC50 adjusted for solvent/DMSO effects) .

What strategies mitigate low solubility in pharmacological assays?

Q. Advanced

- Co-Solvents : Use ≤0.1% DMSO or β-cyclodextrin complexes to enhance aqueous solubility without cytotoxicity .

- Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated hydroxybenzylidene) to improve bioavailability .

- Nanoformulations : Encapsulate in PLGA nanoparticles (size: 100–200 nm) for sustained release .

How can structure-activity relationships (SAR) guide derivative design?

Q. Advanced

- Substituent Modulation :

- Electron-Withdrawing Groups (e.g., -F, -NO2) on the benzamide enhance target binding (e.g., kinase inhibition) .

- Ethoxy vs. Methoxy : Ethoxy groups improve metabolic stability but reduce solubility .

- Computational Docking : Use AutoDock Vina to predict binding modes with targets like EGFR or COX-2 .

Q. Table 2: SAR of Benzylidene Substituents (Adapted from )

| Substituent | Target Affinity (nM) | Solubility (µg/mL) |

|---|---|---|

| 4-Fluoro | 12 ± 2 | 8.5 |

| 3-Nitro | 8 ± 1 | 5.2 |

| 3-Ethoxy | 15 ± 3 | 12.1 |

What are common spectral data inconsistencies, and how are they resolved?

Q. Advanced

- Dynamic Exchange in NMR : Broad peaks due to keto-enol tautomerism are resolved using deuterated DMSO and elevated temperatures (50°C) .

- Mass Fragmentation : Ambiguous [M+Na]+ adducts are clarified via ESI-TOF with internal calibration .

Which purification methods ensure >95% purity for biological testing?

Q. Basic

- Recrystallization : Use ethanol/water (7:3) for high recovery of crystalline product .

- Column Chromatography : Silica gel (200–300 mesh) with ethyl acetate/hexane (1:1) gradient .

How can molecular interactions with biological targets be confirmed?

Q. Advanced

- Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka/kd) for protein targets .

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) .

- X-Ray Crystallography : Resolve co-crystal structures (PDB deposition recommended) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.